molecular formula C17H12BrNO3S B2884683 methyl 3-(3-bromobenzamido)-1-benzothiophene-2-carboxylate CAS No. 477490-11-2

methyl 3-(3-bromobenzamido)-1-benzothiophene-2-carboxylate

Cat. No.: B2884683
CAS No.: 477490-11-2
M. Wt: 390.25
InChI Key: SBWDBGDZYYNVHA-UHFFFAOYSA-N
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Description

Methyl 3-(3-bromobenzamido)-1-benzothiophene-2-carboxylate is an organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene ring, a bromobenzamido group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-bromobenzamido)-1-benzothiophene-2-carboxylate typically involves the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate reagents.

    Introduction of Bromobenzamido Group: The bromobenzamido group is introduced via a nucleophilic substitution reaction, where a bromobenzoyl chloride reacts with an amine derivative of benzothiophene.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-bromobenzamido)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the bromobenzamido group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Methyl 3-(3-bromobenzamido)-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(3-chlorobenzamido)-1-benzothiophene-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 3-(3-fluorobenzamido)-1-benzothiophene-2-carboxylate: Similar structure but with a fluorine atom instead of bromine.

    Methyl 3-(3-iodobenzamido)-1-benzothiophene-2-carboxylate: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in methyl 3-(3-bromobenzamido)-1-benzothiophene-2-carboxylate imparts unique chemical and biological properties compared to its halogenated analogs. Bromine’s size and electronegativity can influence the compound’s reactivity and interaction with biological targets, making it distinct from its chlorine, fluorine, and iodine counterparts.

Properties

IUPAC Name

methyl 3-[(3-bromobenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO3S/c1-22-17(21)15-14(12-7-2-3-8-13(12)23-15)19-16(20)10-5-4-6-11(18)9-10/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWDBGDZYYNVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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